molecular formula C20H19N3O4S B2813522 N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1171544-09-4

N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2813522
CAS No.: 1171544-09-4
M. Wt: 397.45
InChI Key: IIKISMCVAOCOGN-UHFFFAOYSA-N
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Description

N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

It’s known that similar compounds have shown potent growth inhibition properties against various human cancer cell lines .

Mode of Action

It’s known that similar compounds can induce apoptosis and cause cell cycle arrests in certain cancer cell lines .

Biochemical Pathways

Similar compounds have been shown to affect the pathways related to cell growth and apoptosis .

Pharmacokinetics

The compound is soluble in non-polar organic solvents and sparingly soluble in ethanol, but insoluble in water This suggests that the compound may have limited bioavailability due to its poor water solubility

Result of Action

The compound has shown potent activities against certain cancer cell lines. For instance, similar compounds have shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . This suggests that the compound may have potential as an antitumor agent.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents suggests that the compound’s action may be influenced by the polarity of the environment Additionally, the compound’s stability could be affected by factors such as temperature and pH

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the benzodioxole moiety: This step often involves the coupling of the oxadiazole intermediate with a benzodioxole derivative using a coupling reagent such as EDCI or DCC.

    Attachment of the isopropylthio group: This can be done through a nucleophilic substitution reaction where the benzyl group is substituted with an isopropylthio group using an appropriate thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: EDCI, DCC.

Major Products

    Sulfoxides and sulfones: From oxidation of the isopropylthio group.

    Reduced oxadiazole derivatives: From reduction reactions.

    Substituted benzyl derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-(4-methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
  • **N-(5-(4-ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Uniqueness

N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the isopropylthio group, which can impart different chemical and biological properties compared to its analogs with methylthio or ethylthio groups

Properties

IUPAC Name

N-[5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-12(2)28-15-6-3-13(4-7-15)9-18-22-23-20(27-18)21-19(24)14-5-8-16-17(10-14)26-11-25-16/h3-8,10,12H,9,11H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKISMCVAOCOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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